(2S)-2,6-Diamino-2-methylhexanoic acid
CAS No.: 104112-34-7
Cat. No.: VC20746917
Molecular Formula: C7H17ClN2O2
Molecular Weight: 160.21 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 104112-34-7 |
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Molecular Formula | C7H17ClN2O2 |
Molecular Weight | 160.21 g/mol |
IUPAC Name | (2S)-2,6-diamino-2-methylhexanoic acid |
Standard InChI | InChI=1S/C7H16N2O2/c1-7(9,6(10)11)4-2-3-5-8/h2-5,8-9H2,1H3,(H,10,11)/t7-/m0/s1 |
Standard InChI Key | CPUSCHYXEUZMSV-ZETCQYMHSA-N |
Isomeric SMILES | C[C@](CCCCN)(C(=O)O)N |
SMILES | CC(CCCCN)(C(=O)O)N |
Canonical SMILES | CC(CCCCN)(C(=O)O)N |
Chemical Identity and Structural Properties
(2S)-2,6-Diamino-2-methylhexanoic acid is a derivative of lysine, an essential amino acid crucial for human protein synthesis. This compound is characterized by its distinctive molecular structure featuring two amino groups and a carboxylic acid group, with a methyl substitution at the C-2 position that differentiates it from standard lysine.
Chemical Identification Data
The compound is identified by several key parameters as outlined in the following table:
Structural Features
The structural characteristics of (2S)-2,6-Diamino-2-methylhexanoic acid include:
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A carboxylic acid group (-COOH) at one end of the molecule
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A quaternary carbon at position 2 with a methyl group attachment
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A primary amino group (-NH₂) at position 6
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An amino group (-NH₂) at position 2
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A carbon chain backbone consisting of six carbon atoms
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Stereochemistry designated as (2S), indicating the specific spatial arrangement of substituents around the chiral carbon
The compound's structure represents a significant modification of the standard lysine amino acid, with the methyl substitution at the alpha carbon (C-2) creating a quaternary center that alters the molecule's spatial configuration and potentially its biological interactions.
Physical and Chemical Properties
The physical and chemical properties of (2S)-2,6-Diamino-2-methylhexanoic acid are instrumental in understanding its behavior in various biological systems and its potential applications in research settings.
Physical Properties
Chemical Reactivity
As a derivative of an amino acid, (2S)-2,6-Diamino-2-methylhexanoic acid participates in reactions typical of amino acids, including:
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Peptide bond formation through the carboxylic acid group
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Acid-base reactions due to the presence of both acidic (carboxylic) and basic (amino) groups
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Complexation with metal ions through the amino and carboxyl groups
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Potential for N-methylation, acetylation, and other modifications of the amino groups
The presence of the methyl group at the C-2 position creates steric hindrance that may affect the reactivity of the adjacent functional groups compared to unsubstituted lysine.
Synthesis Methods
Several approaches have been developed for the synthesis of (2S)-2,6-Diamino-2-methylhexanoic acid, reflecting its importance in research applications.
Laboratory Synthesis Approaches
The synthesis of (2S)-2,6-Diamino-2-methylhexanoic acid can be achieved through various methods:
Hydrogenation Method
One common approach involves the hydrogenation of 2,6-diamino-2-methylhex-4-enoic acid using a palladium catalyst under hydrogen gas. This reaction typically occurs in an aqueous solution at elevated temperatures.
Chemical Modification of Lysine
Another synthetic pathway involves the direct methylation of lysine at the alpha position:
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Protection of the amino and carboxyl groups
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Introduction of the methyl group at the C-2 position
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Deprotection to yield the final product
Industrial Production
For larger-scale production, fermentation processes using specific bacterial strains can be employed to produce this compound. This biotechnological approach is optimized for high yield and purity, leveraging the metabolic pathways of microorganisms to generate the desired compound.
Biological Significance
(2S)-2,6-Diamino-2-methylhexanoic acid has notable biological significance, particularly in relation to its parent compound lysine and its potential roles in protein function.
Relationship to Lysine
As a derivative of lysine, (2S)-2,6-Diamino-2-methylhexanoic acid shares structural similarities with this essential amino acid but possesses distinct properties due to the methyl substitution. Lysine plays crucial roles in:
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Protein synthesis and structure
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Calcium absorption and collagen formation
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Production of enzymes, antibodies, and hormones
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Energy production and fat metabolism
The methylation at the C-2 position in (2S)-2,6-Diamino-2-methylhexanoic acid may alter these functions, potentially creating new biological activities or modifying existing ones.
Enzymatic Interactions
(2S)-2,6-Diamino-2-methylhexanoic acid has been studied for its interactions with various enzymatic systems, particularly those involved in amino acid metabolism.
Enzyme Inhibition Properties
Research indicates that this compound can inhibit certain enzymes critical for amino acid metabolism, potentially altering metabolic states within cells. These effects may include:
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Competitive inhibition of lysine-utilizing enzymes
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Modification of amino acid transport systems
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Interference with protein synthesis machinery
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Alteration of post-translational modification processes
These enzymatic interactions form the basis for many of the compound's potential applications in biochemical research and pharmaceutical development.
Research Applications
(2S)-2,6-Diamino-2-methylhexanoic acid has diverse applications in research settings, spanning several scientific disciplines.
Biochemical Research Applications
In biochemical research, the compound serves as:
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A probe for studying protein synthesis mechanisms
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A tool for investigating amino acid metabolism
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A substrate for enzymatic reaction studies
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A standard in analytical chemistry methods
Pharmaceutical Development
The compound shows potential in pharmaceutical research and development:
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As a building block for novel peptide-based therapeutics
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In the development of enzyme inhibitors
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For the creation of specialized amino acid supplements
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As a precursor for novel therapeutic agents
The unique structural features of (2S)-2,6-Diamino-2-methylhexanoic acid make it valuable for developing compounds with specific biological activities and pharmacological properties.
Comparative Analysis with Similar Compounds
Understanding the relationship between (2S)-2,6-Diamino-2-methylhexanoic acid and structurally similar compounds provides insight into its unique properties and potential applications.
Comparison with Other Lysine Derivatives
Compound | Molecular Formula | Key Structural Difference | Biological Significance |
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(2S)-2,6-Diamino-2-methylhexanoic acid | C₇H₁₆N₂O₂ | Methyl group at C-2 position | Potential enzyme inhibitor, building block for peptide synthesis |
L-Lysine | C₆H₁₄N₂O₂ | No methyl substitution | Essential amino acid for protein synthesis |
N(2)-methyl-L-lysine | C₇H₁₆N₂O₂ | Methyl group on alpha-amino group | Involved in histone modifications and gene expression regulation |
N(2)-methyl-L-lysine, also known as N(α)-methyl-L-lysine, differs from (2S)-2,6-Diamino-2-methylhexanoic acid in the position of the methyl group. While both have the same molecular formula (C₇H₁₆N₂O₂), N(2)-methyl-L-lysine has the methyl group attached to the alpha-amino nitrogen, whereas (2S)-2,6-Diamino-2-methylhexanoic acid has the methyl group directly bonded to the alpha-carbon.
Structure-Activity Relationships
The specific positioning of the methyl group in (2S)-2,6-Diamino-2-methylhexanoic acid significantly influences its biological activity compared to other lysine derivatives:
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The C-2 methyl substitution creates a quaternary carbon center, reducing conformational flexibility
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This structural rigidity may enhance binding specificity to certain proteins or enzymes
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The methyl group increases the hydrophobicity of the molecule compared to lysine
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The modified structure may resist certain metabolic degradation pathways that affect standard lysine
These structure-activity relationships are critical for understanding the compound's potential applications and developing derivatives with enhanced properties for specific purposes.
Analytical Methods for Identification and Quantification
Various analytical techniques can be employed for the identification and quantification of (2S)-2,6-Diamino-2-methylhexanoic acid in research settings.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is commonly used for the analysis of amino acids and their derivatives, including (2S)-2,6-Diamino-2-methylhexanoic acid. Typical approaches include:
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Reverse-phase HPLC with UV or fluorescence detection
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Ion-exchange chromatography
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Liquid chromatography coupled with mass spectrometry (LC-MS)
Spectroscopic Techniques
Spectroscopic methods provide valuable structural information:
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation
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Infrared (IR) spectroscopy for functional group identification
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Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis
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UV-Visible spectroscopy for concentration determination in solution
These analytical methods are essential for ensuring the identity, purity, and concentration of (2S)-2,6-Diamino-2-methylhexanoic acid in research applications.
Current Research Trends and Future Directions
Research involving (2S)-2,6-Diamino-2-methylhexanoic acid continues to evolve, with several promising directions emerging in recent years.
Emerging Applications
Current research is exploring the compound's potential in:
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Development of peptide-based therapeutics with enhanced stability
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Creation of specialized research tools for protein science
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Investigation of metabolic pathway modulation
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Design of novel enzyme inhibitors for pharmaceutical applications
Future Research Directions
Promising areas for future investigation include:
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Comprehensive structure-activity relationship studies to optimize biological activities
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Development of improved synthetic methods for large-scale production
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Exploration of applications in materials science, particularly in biodegradable polymers
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Investigation of potential roles in cellular signaling pathways
These research directions highlight the continued relevance of (2S)-2,6-Diamino-2-methylhexanoic acid in advancing our understanding of amino acid biochemistry and its applications in various fields.
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